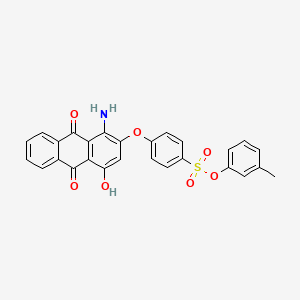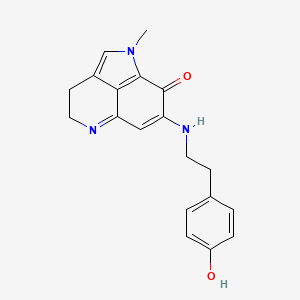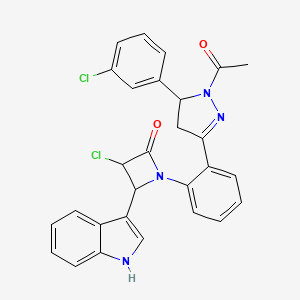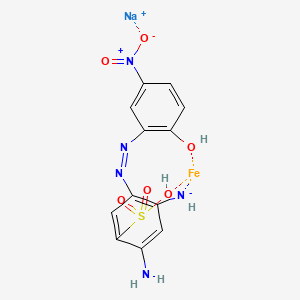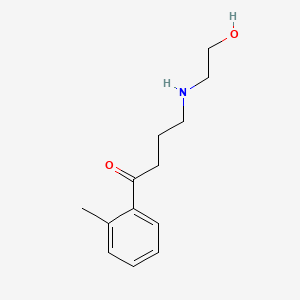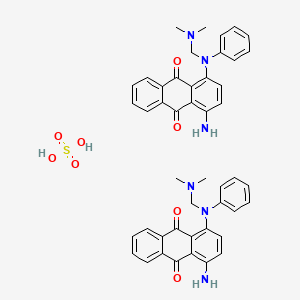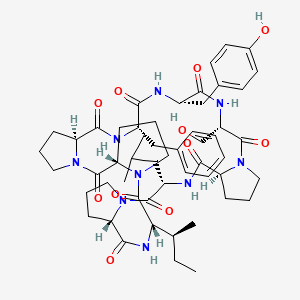
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) is a complex coordination compound It features a cobalt center coordinated to a ligand system that includes azo, hydroxy, and mesyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) typically involves the following steps:
Formation of the Azo Ligand: The azo ligand is synthesized by diazotization of an aromatic amine followed by coupling with a phenol derivative.
Complexation with Cobalt: The azo ligand is then reacted with a cobalt salt (such as cobalt chloride) in the presence of a base (like sodium hydroxide) to form the desired complex.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis of the azo ligand followed by its complexation with cobalt under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized, potentially altering the oxidation state of the cobalt center.
Reduction: Reduction reactions can also occur, affecting the azo group and the cobalt center.
Substitution: Ligand substitution reactions can take place, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the pH of the solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state cobalt complex, while reduction could lead to the formation of amine derivatives from the azo group.
科学的研究の応用
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific optical and electronic properties.
Catalysis: Acts as a catalyst in various organic reactions, including oxidation and reduction processes.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Employed in the manufacturing of dyes and pigments due to its vibrant color.
作用機序
The mechanism of action of Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center plays a crucial role in these processes, often acting as a redox-active site. The azo group can participate in electron transfer reactions, while the hydroxy and mesyl groups can influence the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-nitrophenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-)
- Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-sulfophenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-)
Uniqueness
Sodium bis(N-(2-chlorophenyl)-2-((2-hydroxy-5-mesylphenyl)azo)-3-oxobutyramidato(2-))cobaltate(1-) is unique due to the presence of the mesyl group, which can enhance its solubility and stability compared to similar compounds
特性
CAS番号 |
94246-68-1 |
|---|---|
分子式 |
C34H32Cl2CoN6NaO10S2+ |
分子量 |
901.6 g/mol |
IUPAC名 |
sodium;(Z)-N-(2-chlorophenyl)-3-hydroxy-2-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]but-2-enamide;cobalt |
InChI |
InChI=1S/2C17H16ClN3O5S.Co.Na/c2*1-10(22)16(17(24)19-13-6-4-3-5-12(13)18)21-20-14-9-11(27(2,25)26)7-8-15(14)23;;/h2*3-9,22-23H,1-2H3,(H,19,24);;/q;;;+1/b2*16-10-,21-20?;; |
InChIキー |
PMLGEWWOHDGMFV-YCFMGCNXSA-N |
異性体SMILES |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)C)O)\C(=O)NC2=CC=CC=C2Cl)/O.C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)C)O)\C(=O)NC2=CC=CC=C2Cl)/O.[Na+].[Co] |
正規SMILES |
CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)O.CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)O.[Na+].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







